molecular formula C15H17ClN2O4 B11625806 (5E)-5-[4-(butan-2-yloxy)-3-chloro-5-methoxybenzylidene]imidazolidine-2,4-dione

(5E)-5-[4-(butan-2-yloxy)-3-chloro-5-methoxybenzylidene]imidazolidine-2,4-dione

Cat. No.: B11625806
M. Wt: 324.76 g/mol
InChI Key: IEFDWUZKQGOQSI-IZZDOVSWSA-N
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Description

(5E)-5-{[4-(BUTAN-2-YLOXY)-3-CHLORO-5-METHOXYPHENYL]METHYLIDENE}IMIDAZOLIDINE-2,4-DIONE is a complex organic compound with a unique structure that includes a chlorinated aromatic ring, a butan-2-yloxy group, and an imidazolidine-2,4-dione core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-5-{[4-(BUTAN-2-YLOXY)-3-CHLORO-5-METHOXYPHENYL]METHYLIDENE}IMIDAZOLIDINE-2,4-DIONE typically involves multi-step organic reactions. One common method includes the condensation of 4-(butan-2-yloxy)-3-chloro-5-methoxybenzaldehyde with imidazolidine-2,4-dione under basic conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with a base like sodium hydroxide or potassium carbonate to facilitate the condensation reaction.

Industrial Production Methods

For industrial-scale production, the synthesis process is optimized for higher yields and purity. This often involves the use of automated reactors and continuous flow systems to ensure consistent reaction conditions. The purification of the final product is typically achieved through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

(5E)-5-{[4-(BUTAN-2-YLOXY)-3-CHLORO-5-METHOXYPHENYL]METHYLIDENE}IMIDAZOLIDINE-2,4-DIONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorinated aromatic ring allows for nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted aromatic compounds with various functional groups.

Scientific Research Applications

(5E)-5-{[4-(BUTAN-2-YLOXY)-3-CHLORO-5-METHOXYPHENYL]METHYLIDENE}IMIDAZOLIDINE-2,4-DIONE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of inflammatory diseases.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of (5E)-5-{[4-(BUTAN-2-YLOXY)-3-CHLORO-5-METHOXYPHENYL]METHYLIDENE}IMIDAZOLIDINE-2,4-DIONE involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it could interact with enzymes involved in inflammatory pathways, thereby reducing inflammation. The exact molecular pathways and targets are still under investigation and require further research.

Comparison with Similar Compounds

Similar Compounds

    Dichloroanilines: These compounds have a similar aromatic structure with chlorine substitutions but lack the imidazolidine-2,4-dione core.

    Steviol Glycosides: These compounds share some structural similarities but are primarily known for their sweetening properties.

Uniqueness

(5E)-5-{[4-(BUTAN-2-YLOXY)-3-CHLORO-5-METHOXYPHENYL]METHYLIDENE}IMIDAZOLIDINE-2,4-DIONE is unique due to its combination of a chlorinated aromatic ring, a butan-2-yloxy group, and an imidazolidine-2,4-dione core. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds.

Properties

Molecular Formula

C15H17ClN2O4

Molecular Weight

324.76 g/mol

IUPAC Name

(5E)-5-[(4-butan-2-yloxy-3-chloro-5-methoxyphenyl)methylidene]imidazolidine-2,4-dione

InChI

InChI=1S/C15H17ClN2O4/c1-4-8(2)22-13-10(16)5-9(7-12(13)21-3)6-11-14(19)18-15(20)17-11/h5-8H,4H2,1-3H3,(H2,17,18,19,20)/b11-6+

InChI Key

IEFDWUZKQGOQSI-IZZDOVSWSA-N

Isomeric SMILES

CCC(C)OC1=C(C=C(C=C1Cl)/C=C/2\C(=O)NC(=O)N2)OC

Canonical SMILES

CCC(C)OC1=C(C=C(C=C1Cl)C=C2C(=O)NC(=O)N2)OC

Origin of Product

United States

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